(3S,4R)-3-(Aminomethyl)-8-oxaspiro[4.5]decan-4-ol;hydrochloride
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Overview
Description
(3S,4R)-3-(Aminomethyl)-8-oxaspiro[45]decan-4-ol;hydrochloride is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-(Aminomethyl)-8-oxaspiro[4.5]decan-4-ol;hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under specific conditions to ensure the formation of the spirocyclic structure. The process involves multiple steps, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-(Aminomethyl)-8-oxaspiro[4.5]decan-4-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized spirocyclic compounds.
Scientific Research Applications
(3S,4R)-3-(Aminomethyl)-8-oxaspiro[4.5]decan-4-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with potential biological activity.
Biology: The compound is studied for its interactions with biological macromolecules, which can provide insights into its potential as a drug candidate.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and other diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R)-3-(Aminomethyl)-8-oxaspiro[4.5]decan-4-ol;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but differs in its functional groups.
1,4-dioxaspiro[4.5]decan-8-ol: Another spirocyclic compound with different substituents, used in various chemical applications.
Uniqueness
(3S,4R)-3-(Aminomethyl)-8-oxaspiro[45]decan-4-ol;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3S,4R)-3-(aminomethyl)-8-oxaspiro[4.5]decan-4-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c11-7-8-1-2-10(9(8)12)3-5-13-6-4-10;/h8-9,12H,1-7,11H2;1H/t8-,9+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMCAOWLHWGZPI-OULXEKPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)C(C1CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CCOCC2)[C@@H]([C@@H]1CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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